molecular formula C10H7IN4O B8464108 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole

2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole

Cat. No. B8464108
M. Wt: 326.09 g/mol
InChI Key: COLPQJPODKXTIU-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide (0.18 g, 0.59 mmol) was treated with triethylorthoacetate (3 ml) and concentrated H2SO4 (1 drop). The mixture was heated at 80° C. o/n, allowed to cool, solid was filtered off and washed with EtOH and dried to afford 0.165 g of product. MS: [M+H]+ 327
Name
3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([C:11]([NH:13][NH2:14])=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1.[CH2:15](C(CC)(CC)C([O-])([O-])[O-])[CH3:16]>OS(O)(=O)=O>[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([C:11]3[O:12][C:15]([CH3:16])=[N:14][N:13]=3)=[CH:10][C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide
Quantity
0.18 g
Type
reactant
Smiles
IC1=CN=C2N1C=CC(=C2)C(=O)NN
Name
triethylorthoacetate
Quantity
3 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
solid was filtered off
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C=2OC(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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